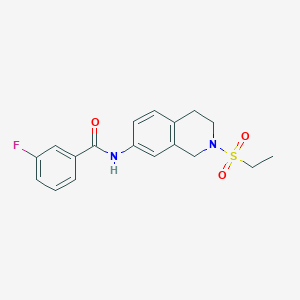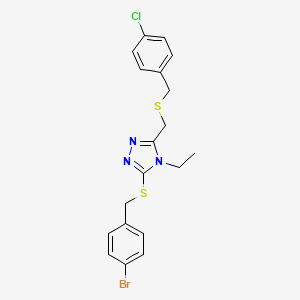![molecular formula C14H19N3OS B2988482 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797982-85-4](/img/structure/B2988482.png)
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a complex organic compound belonging to the class of pyridopyrimidines It features a thiol-substituted cyclopentane ring and a pyrido-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may begin with the formation of the pyrido-pyrimidine core, followed by thiolation and subsequent functionalization of the ethanone moiety. Specific conditions, such as the use of catalysts, temperature control, and solvent choice, are crucial for ensuring high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. Automated synthesisers and advanced purification techniques like chromatography are often employed. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone undergoes several key types of chemical reactions:
Oxidation: : Can lead to the formation of sulfoxides and sulfones.
Reduction: : Targets may include the carbonyl group.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the thiol and pyrimidine sites.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or mCPBA.
Reduction: : Using reducing agents like LiAlH4 or NaBH4.
Substitution: : Diverse reagents depending on the desired product, such as halogenating agents or organometallics.
Major Products
Oxidized Derivatives: : Sulfoxides, sulfones.
Reduced Derivatives: : Alcohols, amines.
Substituted Products: : Various alkylated or arylated derivatives.
Scientific Research Applications
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone holds potential in various domains:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Potential bioactive compound in studying cellular processes.
Medicine: : Investigated for its pharmacological properties, including anti-cancer or anti-inflammatory effects.
Industry: : Utilized in the development of novel materials or as intermediates in large-scale chemical syntheses.
Mechanism of Action
The precise mechanism of action of 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone would depend on its specific applications. Generally, it may interact with biological macromolecules, disrupting normal cellular functions or targeting specific molecular pathways. Its unique structure allows for interactions with various enzymes and receptors, which can lead to a range of biological effects.
Comparison with Similar Compounds
Similar compounds include other pyridopyrimidines and thiol-containing heterocycles. Examples:
6-(thiophen-2-yl)-1H-pyrido[4,3-d]pyrimidin-4-one: : Shares the pyridopyrimidine core.
1-(pyrimidin-5-yl)ethanone: : Similar ethanone functionality but lacks the cyclopentylthio group.
What sets 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone apart is its combined features: a cyclopentylthio group and a dihydropyrido-pyrimidine core, giving it unique reactivity and potential utility.
Hope this article meets your needs. Feel free to dive into any specific section deeper!
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-14(9-19-12-3-1-2-4-12)17-6-5-13-11(8-17)7-15-10-16-13/h7,10,12H,1-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSODQHPQUIDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
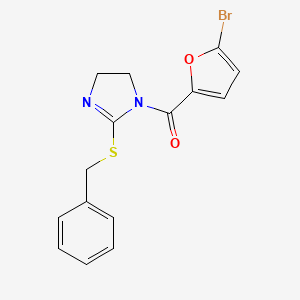
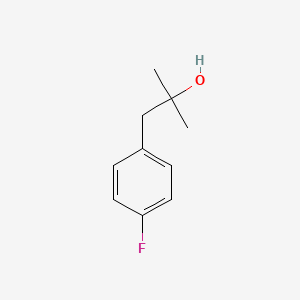
![ethyl 3-(4-chlorophenyl)-5-(3,4-dimethylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2988403.png)
![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)
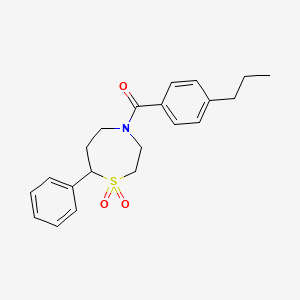
![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2988411.png)
![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988412.png)
![6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2988413.png)

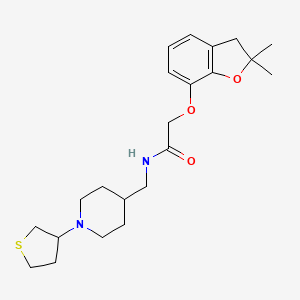
![(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2988417.png)
